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molecular formula C12H13NO4 B8500373 Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester CAS No. 453565-77-0

Benzoic acid, 3-cyano-5-(2-methoxyethoxy)-, methyl ester

Cat. No. B8500373
M. Wt: 235.24 g/mol
InChI Key: MPNUATLSGYZGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112595B2

Procedure details

A mixture of methyl 3-cyano-5-hydroxybenzoate (302 mg, 1.7 mmol), potassium carbonate (471 mg, 3.4 mmol) and 2-chloroethyl methyl ether (309 μL mg, 3.4 mmol) in N,N-dimethylformamide (4 mL) was heated in a sealed vial at 140° C. for 15 minutes. The reaction was cooled, diluted with ethyl acetate, washed with water and saturated brine, filtered and concentrated. Filtration through silica gel using dichloromethane afforded 375 mg (93%) of methyl 3-cyano-5-(2-methoxyethoxy)benzoate.
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
309 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([OH:13])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:2].C(=O)([O-])[O-].[K+].[K+].[CH3:20][O:21][CH2:22][CH2:23]Cl>CN(C)C=O.C(OCC)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:13][CH2:23][CH2:22][O:21][CH3:20])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
471 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
309 μL
Type
reactant
Smiles
COCCCl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with water and saturated brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
Filtration through silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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